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Compound of Interest

Compound Name: 2-Methyl-1-nitroprop-1-ene

Cat. No.: B1295166 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound 2-Methyl-1-nitroprop-1-ene. Due to the limited availability of published

experimental spectra, this document combines reported data with predicted values based on

analogous structures to offer a detailed characterization. The information is presented in a

structured format to facilitate its use in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the structure of organic

molecules. For 2-Methyl-1-nitroprop-1-ene, both ¹H and ¹³C NMR provide key insights into its

molecular framework.

¹H NMR Spectroscopy
While specific, experimentally verified ¹H NMR data for 2-Methyl-1-nitroprop-1-ene is not

readily available in the searched literature, predictions can be made based on the analysis of

similar compounds, such as 2-methylpropene. The structure of 2-Methyl-1-nitroprop-1-ene
suggests two distinct proton environments. The strong electron-withdrawing nature of the nitro

group (-NO₂) is expected to significantly deshield the adjacent vinylic proton, shifting its

resonance downfield.

Table 1: Predicted ¹H NMR Data for 2-Methyl-1-nitroprop-1-ene
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Protons
Predicted Chemical
Shift (δ, ppm)

Multiplicity Integration

(CH₃)₂C- ~ 2.0 Singlet 6H

C=CHNO₂ ~ 7.0 - 7.5 Singlet 1H

¹³C NMR Spectroscopy
PubChem indicates the existence of a ¹³C NMR spectrum for 2-Methyl-1-nitroprop-1-ene,

acquired on a Jeol FX-100 instrument. However, the specific chemical shift values are not

provided in the database.[1] Based on the structure and data for analogous compounds like 2-

methylprop-1-ene, three distinct carbon signals are expected. The presence of the nitro group

will substantially influence the chemical shifts of the carbon atoms in the double bond.

Table 2: Predicted ¹³C NMR Data for 2-Methyl-1-nitroprop-1-ene

Carbon Predicted Chemical Shift (δ, ppm)

(CH₃)₂C- ~ 20 - 25

(CH₃)₂C= ~ 140 - 145

C=CHNO₂ ~ 135 - 140

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. While a specific

experimental spectrum for 2-Methyl-1-nitroprop-1-ene is not detailed in the available

resources, the key characteristic absorption bands can be predicted. The most notable features

will be the strong absorptions corresponding to the nitro group, in addition to the alkene C=C

and C-H vibrational modes.

Table 3: Predicted IR Absorption Frequencies for 2-Methyl-1-nitroprop-1-ene
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Functional Group
Predicted Absorption
Range (cm⁻¹)

Intensity

C-H stretch (sp³) 2900 - 3000 Medium-Strong

C=C stretch ~ 1640 - 1680 Medium

NO₂ asymmetric stretch ~ 1500 - 1560 Strong

NO₂ symmetric stretch ~ 1300 - 1360 Strong

=C-H bend ~ 890 Medium-Strong

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, allowing for the determination of its molecular weight and elemental composition.

GC-MS data for 2-Methyl-1-nitroprop-1-ene is available from the NIST library via PubChem.

[1]

Table 4: Mass Spectrometry Data for 2-Methyl-1-nitroprop-1-ene

Parameter Value Source

Molecular Weight 101.1 g/mol PubChem[1]

Major m/z Peaks 84, 39, 29 PubChem[1]

Total Peaks 54 PubChem[1]

The molecular ion peak [M]⁺ would be expected at m/z 101. The observed top peak at m/z 84

could correspond to the loss of a hydroxyl radical (-OH) from the nitro group and a methyl

radical, or other complex fragmentation pathways.

Experimental Protocols
While specific experimental procedures for the spectroscopic analysis of 2-Methyl-1-
nitroprop-1-ene are not published, the following are detailed, generalized methodologies that

would be appropriate for obtaining the data presented above.
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NMR Spectroscopy Protocol
Sample Preparation: Dissolve approximately 5-10 mg of 2-Methyl-1-nitroprop-1-ene in 0.6-

0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube. The addition of

a small amount of tetramethylsilane (TMS) can serve as an internal standard for chemical

shift referencing (0 ppm).

Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert

it into the magnet.

Locking and Shimming: The instrument's magnetic field is locked onto the deuterium signal

of the solvent. The magnetic field homogeneity is then optimized through an automated or

manual shimming process to ensure sharp spectral lines.

¹H NMR Acquisition: A standard one-pulse sequence is typically used. Key parameters

include a spectral width of approximately 10-12 ppm, a sufficient number of scans to achieve

a good signal-to-noise ratio (typically 8-16 scans), and a relaxation delay of 1-5 seconds.

¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to obtain singlets for each

unique carbon atom. A wider spectral width (e.g., 200-220 ppm) is required. Due to the lower

natural abundance of ¹³C and its smaller gyromagnetic ratio, a larger number of scans (e.g.,

1024 or more) and a longer acquisition time are necessary.

Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate

the frequency-domain spectrum. Phase and baseline corrections are applied, and the

spectra are referenced to the internal standard.

FT-IR Spectroscopy Protocol
Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the

neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

Background Spectrum: A background spectrum of the clean, empty sample compartment is

recorded. This allows for the subtraction of signals from atmospheric water and carbon

dioxide.
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Sample Spectrum: The prepared sample is placed in the instrument's beam path, and the

sample spectrum is acquired.

Data Acquisition: The spectrum is typically recorded over the mid-infrared range (4000-400

cm⁻¹) with a resolution of 4 cm⁻¹. Multiple scans (e.g., 16-32) are averaged to improve the

signal-to-noise ratio.

Data Processing: The final absorbance or transmittance spectrum is generated by ratioing

the sample spectrum against the background spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
Protocol

Sample Preparation: Prepare a dilute solution of 2-Methyl-1-nitroprop-1-ene in a volatile

organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1

mg/mL.

GC Separation:

Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC injection

port, which is heated to a temperature that ensures rapid volatilization without thermal

decomposition (e.g., 250 °C).

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms) is commonly

used for the separation of such compounds.

Oven Program: A temperature gradient is employed to separate the components of the

sample. For example, an initial temperature of 50 °C held for 2 minutes, followed by a

ramp of 10 °C/min to 250 °C, and a final hold for 5 minutes.

Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.

MS Detection:

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's

ion source. Electron ionization (EI) at 70 eV is a standard method for generating

fragments.
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Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole)

based on their mass-to-charge ratio.

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Data Analysis: The resulting total ion chromatogram (TIC) shows the separated compounds

as peaks. The mass spectrum for the peak corresponding to 2-Methyl-1-nitroprop-1-ene
can be analyzed to identify the molecular ion and characteristic fragment ions.

Visualized Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound like 2-Methyl-1-nitroprop-1-ene.
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Click to download full resolution via product page

Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science
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